![molecular formula C14H10F2N2O2 B5023935 N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide](/img/structure/B5023935.png)
N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide
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Overview
Description
"N-[4-(aminocarbonyl)phenyl]-3,5-difluorobenzamide" is a chemical compound of interest in various fields of chemistry and material science. Its specific structure and properties make it a subject of study for its potential applications and interactions.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be characterized using techniques like single-crystal X-ray diffraction. This method reveals details about bond lengths, angles, and dihedral angles, providing insights into the molecule's geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Fluorine substitutions, as seen in similar molecules, can influence chemical reactions and properties. For instance, a study on short C–H⋯F interactions involving difluorobenzene groups demonstrates the influence of fluorine on molecular aggregation and complex formation (Mocilac et al., 2016).
Physical Properties Analysis
Physical properties of similar compounds can be deduced from their crystal structures. The arrangement and orientation of functional groups, along with intermolecular interactions, play a crucial role in determining these properties. X-ray crystallographic studies are essential in elucidating these details (Karabulut et al., 2014).
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-5-9(6-11(16)7-10)14(20)18-12-3-1-8(2-4-12)13(17)19/h1-7H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKQJQPMNILFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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